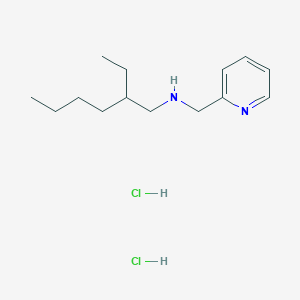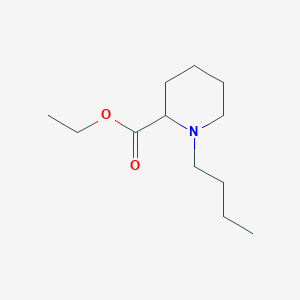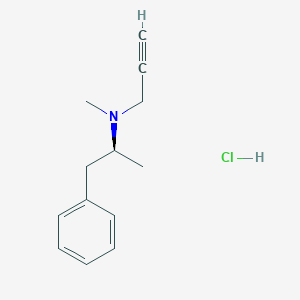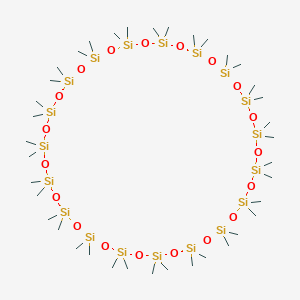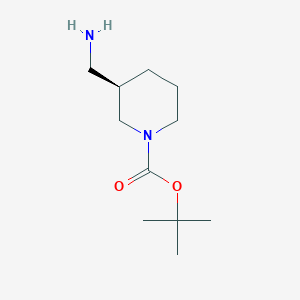
2-(1-Hexyn-1-yl)adenosine-5'-uronamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(1-Hexyn-1-yl)adenosine-5'-uronamide, also known as HU-910, is a synthetic cannabinoid analogue that has gained attention in recent years due to its potential therapeutic applications. This compound belongs to the adenosine receptor agonist family and has been found to have promising effects on various physiological and biochemical processes.
Mécanisme D'action
2-(1-Hexyn-1-yl)adenosine-5'-uronamide acts as an agonist for the adenosine A2A receptor, which is involved in various physiological processes such as neurotransmitter release, inflammation, and immune function. Activation of this receptor by 2-(1-Hexyn-1-yl)adenosine-5'-uronamide leads to the inhibition of dopamine uptake and an increase in cAMP levels, which may contribute to its neuroprotective effects.
Biochemical and Physiological Effects:
In addition to its neuroprotective effects, 2-(1-Hexyn-1-yl)adenosine-5'-uronamide has also been found to have anti-inflammatory, analgesic, and anti-cancer properties. It has been shown to inhibit the growth of cancer cells in vitro and in vivo, and may have potential as a chemotherapeutic agent.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide is its high potency and selectivity for the adenosine A2A receptor, which makes it a valuable tool for studying the physiological and biochemical effects of adenosine receptor activation. However, one limitation of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide is its relatively short half-life, which may make it difficult to use in certain experimental settings.
Orientations Futures
There are several promising directions for future research on 2-(1-Hexyn-1-yl)adenosine-5'-uronamide. One area of interest is its potential use in the treatment of neurodegenerative diseases such as Parkinson's and Alzheimer's. Another area of research is its potential use as a chemotherapeutic agent for the treatment of cancer. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 2-(1-Hexyn-1-yl)adenosine-5'-uronamide and its potential therapeutic applications.
Méthodes De Synthèse
2-(1-Hexyn-1-yl)adenosine-5'-uronamide can be synthesized through a multistep process starting from adenine. The first step involves the protection of the amino group of adenine, followed by the alkylation of the protected adenine with 1-hexyne. The resulting compound is then deprotected to give 2-(1-Hexyn-1-yl)adenosine-5'-uronamide.
Applications De Recherche Scientifique
2-(1-Hexyn-1-yl)adenosine-5'-uronamide has been extensively studied for its potential therapeutic applications. One of the most promising areas of research is its use in the treatment of neurological disorders such as Parkinson's disease, Alzheimer's disease, and multiple sclerosis. 2-(1-Hexyn-1-yl)adenosine-5'-uronamide has been found to have neuroprotective and anti-inflammatory effects, which may help to slow down the progression of these diseases.
Propriétés
Numéro CAS |
142103-07-9 |
|---|---|
Formule moléculaire |
C16H20N6O4 |
Poids moléculaire |
360.37 g/mol |
Nom IUPAC |
(2S,3S,4R,5R)-5-(6-amino-2-hex-1-ynylpurin-9-yl)-3,4-dihydroxyoxolane-2-carboxamide |
InChI |
InChI=1S/C16H20N6O4/c1-2-3-4-5-6-8-20-13(17)9-15(21-8)22(7-19-9)16-11(24)10(23)12(26-16)14(18)25/h7,10-12,16,23-24H,2-4H2,1H3,(H2,18,25)(H2,17,20,21)/t10-,11+,12-,16+/m0/s1 |
Clé InChI |
XKJDQMIBXVCPBQ-MEQWQQMJSA-N |
SMILES isomérique |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)[C@H]3[C@@H]([C@@H]([C@H](O3)C(=O)N)O)O)N |
SMILES |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
SMILES canonique |
CCCCC#CC1=NC(=C2C(=N1)N(C=N2)C3C(C(C(O3)C(=O)N)O)O)N |
Autres numéros CAS |
142103-07-9 |
Synonymes |
2-(1-hexyn-1-yl)adenosine-5'-uronamide |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





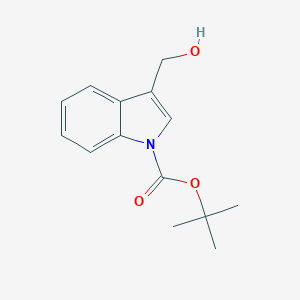
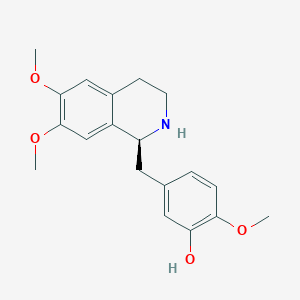
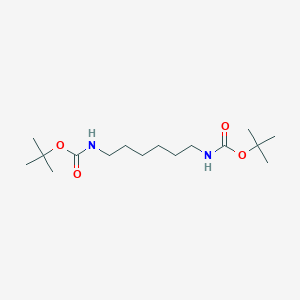

![3,5-Dimethyl-4-[3-(3-methylisoxazol-5-yl)propoxy]benzonitrile](/img/structure/B133866.png)

